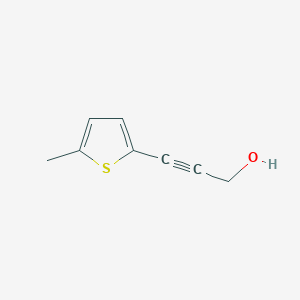

3-(5-Methyl-2-thienyl)-2-propyne-1-ol

Description

3-(5-Methyl-2-thienyl)-2-propyne-1-ol is a thiophene derivative featuring a propargyl alcohol (2-propyne-1-ol) moiety attached to the 5-methylthienyl ring. Thiophene-based compounds are widely studied for their electronic properties, biological activity, and utility in organic synthesis. The propargyl alcohol group introduces reactivity typical of alkynes, such as participation in cycloaddition reactions (e.g., Huisgen click chemistry), while the hydroxyl group enables hydrogen bonding and derivatization.

Properties

Molecular Formula |

C8H8OS |

|---|---|

Molecular Weight |

152.22 g/mol |

IUPAC Name |

3-(5-methylthiophen-2-yl)prop-2-yn-1-ol |

InChI |

InChI=1S/C8H8OS/c1-7-4-5-8(10-7)3-2-6-9/h4-5,9H,6H2,1H3 |

InChI Key |

PILCHZKJLXRFBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C#CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Alkyl(5-Methyl-2-thienyl)carbinols

Key Compounds: Alkyl(5-methyl-2-thienyl)carbinols (III) from , e.g., derivatives with varying alkyl chains.

- Structural Differences : Replace the propargyl alcohol group with secondary alcohols (e.g., -CH(OH)R).

- Biological Activity: These compounds exhibit choleretic (bile-stimulating) activity, with activity levels influenced by the alkyl chain length. For example, butylphenylcarbinol derivatives showed high efficacy .

- Reactivity : Lack alkyne functionality, limiting their use in click chemistry or metal-catalyzed coupling reactions.

3-(5-Methyl-2-thienyl)-1-propene

Propargyl Alcohol-Modified Thiophene Derivatives

Key Compound : 3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol ().

- Reactivity : The propargyl alcohol group enables similar alkyne-driven reactions as the target compound but with modified electronic effects due to the pyrrolidine moiety.

Thiophenecarboxamide Derivatives

Key Compounds: N-[3-(Aminosulfonyl)phenyl]-5-methylthiophene-2-carboxamide ().

Propenone and Furan/Thiophene Hybrids

Key Compound: 1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone ().

- Structural Differences: Conjugated enone system vs. propargyl alcohol.

- Electronic Properties: The enone group allows for extended π-conjugation, influencing photophysical behavior and intermolecular interactions in crystal packing .

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity: The propargyl alcohol group in this compound distinguishes it from alkylcarbinols and carboxamides, enabling unique applications in polymer chemistry or bioconjugation .

- Physical Properties : Compared to carboxamides, the target compound likely has lower thermal stability due to the absence of strong hydrogen-bonding networks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.